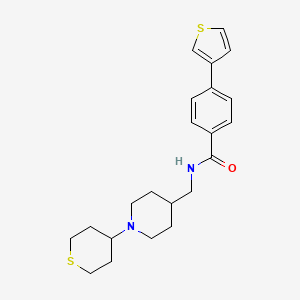

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2OS2/c25-22(19-3-1-18(2-4-19)20-7-12-27-16-20)23-15-17-5-10-24(11-6-17)21-8-13-26-14-9-21/h1-4,7,12,16-17,21H,5-6,8-11,13-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFJOJPPXDPDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a thiopyran moiety, and a thiophene functional group. Its molecular formula is , with a molecular weight of approximately 320.46 g/mol. The structural characteristics contribute to its pharmacological properties.

Neuropharmacological Effects

Research indicates that N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide exhibits significant neuropharmacological effects. Preliminary studies suggest it may possess anxiolytic and anticonvulsant properties, likely due to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors .

The mechanism by which N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide exerts its effects involves binding to specific receptors in the brain. It is hypothesized to modulate the activity of neurotransmitters, influencing mood and anxiety levels. The binding affinity of the compound to various receptors is crucial for understanding its therapeutic potential .

Study 1: Anxiolytic Effects

In a controlled animal study, the compound was administered to rats subjected to stress tests. Results indicated a significant reduction in anxiety-like behaviors compared to controls, suggesting its potential as an anxiolytic agent. The study highlighted the importance of serotonin receptor modulation in mediating these effects.

Study 2: Anticonvulsant Activity

Another study focused on the anticonvulsant properties of the compound. It was tested in a seizure model where it demonstrated a dose-dependent reduction in seizure frequency. The findings support the hypothesis that the compound may interact with GABAergic systems, enhancing inhibitory neurotransmission.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-benzyl-N-(piperidin-4-yl)methyl)urea | Benzyl group instead of thiophene | Different pharmacological profile |

| 1-(pyridin-4-yl)piperidin | Features pyridine ring | Potentially different receptor affinity |

| 1-methyl-N-(piperidin) | Methyl substitution on piperidine | May exhibit altered solubility |

This table illustrates how structural variations can influence biological activity and receptor interactions.

Scientific Research Applications

Biological Activities

-

Neuropharmacological Effects :

- Preliminary studies indicate that compounds similar to N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide may exhibit anxiolytic and anticonvulsant properties. These effects are often linked to interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.

-

Antiviral Properties :

- Related compounds have shown promise as antiviral agents against herpesviruses such as HSV and VZV. The mechanism involves inhibiting viral DNA polymerase, thereby preventing viral replication. This class of compounds is being explored for their potential to offer effective treatment options with fewer side effects compared to traditional nucleoside analogs .

-

Anti-inflammatory Activity :

- The compound may modulate enzyme activity or receptor binding involved in inflammatory pathways, suggesting potential applications in treating conditions characterized by chronic inflammation.

Case Study 1: Neuropharmacological Evaluation

A study investigated the anxiolytic effects of a structurally similar compound in animal models. Results indicated significant reductions in anxiety-like behaviors, correlating with increased serotonin levels in the brain, suggesting a potential mechanism of action for N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide.

Case Study 2: Antiviral Activity

Research on related tetrahydrothiopyran derivatives demonstrated effective inhibition of HSV replication in vitro at low concentrations. The compounds exhibited favorable pharmacokinetic profiles, indicating their potential as oral antiviral agents with reduced mutagenic risks compared to existing therapies .

Q & A

Basic: How can researchers optimize the synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide to improve yield and purity?

Methodological Answer:

The synthesis involves coupling a benzamide derivative with a piperidine-thiopyran precursor. Key steps include:

- Coupling Agents : Use HBTU or BOP with Et3N in THF to activate carboxylic acid intermediates, as demonstrated in similar amide bond formations .

- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance solubility of intermediates, critical for reaction efficiency .

- Purification : Silica gel column chromatography with gradient elution (e.g., 5–30% MeOH in DCM) effectively isolates the product. HPLC (98–99% purity) is recommended for final quality control .

- Yield Optimization : Pre-activation of the carboxylic acid component and stoichiometric control (1:1 molar ratio) reduce side reactions. Lower yields (e.g., 6–39% in analogous syntheses) may require iterative solvent or catalyst screening .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is essential:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the tetrahydrothiopyran (δ 1.5–2.8 ppm, multiplet), piperidine (δ 2.5–3.5 ppm, broad), and thiophene (δ 6.8–7.5 ppm, aromatic). Discrepancies in integration ratios may indicate stereochemical impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]<sup>+</sup>) with <2 ppm error. Fragmentation patterns should align with the benzamide and thiopyran moieties .

- HPLC : Retention time consistency under standardized conditions (e.g., C18 column, acetonitrile/water gradient) ensures purity >95% .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated intermediates are used) or in situ IR spectroscopy to track carbonyl activation .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and energy barriers for amide bond formation. Software like Gaussian or ORCA is recommended .

- Isotope Labeling : Introduce <sup>13</sup>C or <sup>15</sup>N isotopes to trace bond formation pathways and identify rate-limiting steps .

Advanced: How should researchers address contradictory data in synthesis yields or purity?

Methodological Answer:

- Root-Cause Analysis : For low yields, assess reagent stability (e.g., HBTU hydrolysis in moist THF) or side reactions (e.g., piperidine ring oxidation) via LC-MS .

- Impurity Profiling : Use preparative TLC or HPLC to isolate by-products. <sup>1</sup>H NMR and MS identify structures (e.g., dealkylated or dimerized species) .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and stoichiometry identifies optimal conditions. Response surface models (e.g., central composite design) minimize experimental runs .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Analog Synthesis : Modify the thiophene (e.g., 2- vs. 3-substitution) or benzamide (e.g., electron-withdrawing groups) to assess pharmacological effects. Use parallel synthesis for efficiency .

- In Vitro Assays : Screen analogs against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in silico. Align docking scores (ΔG) with experimental IC50 values to validate models .

Advanced: How can computational modeling aid in understanding the compound’s conformational dynamics?

Methodological Answer:

- MD Simulations : Run 100-ns molecular dynamics simulations (e.g., AMBER force field) in explicit solvent to analyze flexibility of the piperidine-thiopyran junction .

- QM/MM Studies : Hybrid quantum mechanics/molecular mechanics evaluates electronic effects (e.g., charge distribution on benzamide) impacting reactivity .

- Pharmacophore Mapping : MOE or Phase software identifies critical interaction points (e.g., hydrogen bond donors) for target engagement .

Advanced: What experimental approaches are suitable for identifying biological targets of this compound?

Methodological Answer:

- Chemical Proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding proteins in cell lysates .

- Kinome Profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) to detect inhibition .

- Transcriptomics : RNA-seq of treated cells reveals differentially expressed genes, suggesting pathway modulation (e.g., apoptosis, inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.